molecular formula C12H12N4O5S2 B2947094 [4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](oxo)acetic acid CAS No. 1081122-00-0

[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](oxo)acetic acid

Cat. No.: B2947094
CAS No.: 1081122-00-0
M. Wt: 356.37
InChI Key: VPFUNGNKRDOWSI-UHFFFAOYSA-N
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Description

4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetic acid: is a complex organic compound characterized by the presence of a benzothiadiazole ring, a sulfonyl group, a piperazine ring, and an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzothiadiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with sulfur and nitrous acid.

    Sulfonylation: The benzothiadiazole ring is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.

    Piperazine Introduction: The sulfonylated benzothiadiazole is reacted with piperazine to form the piperazinyl derivative.

    Oxoacetic Acid Addition: Finally, the piperazinyl derivative is reacted with oxoacetic acid under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzothiadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetic acid: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzothiadiazole ring is known to interact with biological macromolecules, while the piperazine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetic acid: can be compared with similar compounds such as:

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: Both compounds contain sulfonyl groups, but differ in their core structures and functional groups.

    2-Mercapto-5-benzimidazolesulfonic acid: Similar in having a sulfur-containing ring, but differs in the presence of a mercapto group instead of a piperazine ring.

The uniqueness of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetic acid lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

2-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O5S2/c17-11(12(18)19)15-4-6-16(7-5-15)23(20,21)9-3-1-2-8-10(9)14-22-13-8/h1-3H,4-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFUNGNKRDOWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C(=O)O)S(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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